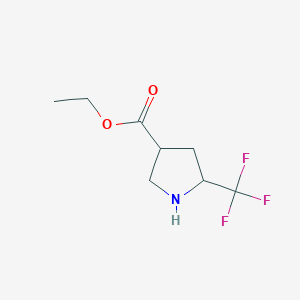
Methyl 3-(bromomethyl)oxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(bromomethyl)oxirane-2-carboxylate is an organic compound with the molecular formula C5H7BrO3. It is a derivative of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of a bromomethyl group attached to the oxirane ring and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)oxirane-2-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 3-hydroxy-2-oxopropanoate with bromine in the presence of a base. The reaction proceeds through the formation of an intermediate bromohydrin, which undergoes intramolecular cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
Methyl 3-(bromomethyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Ring-Opening Reactions: Reagents such as water, alcohols, and amines are used under acidic or basic conditions to facilitate ring opening.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Ring-Opening Reactions: Products include β-hydroxy esters and β-amino esters.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
科学研究应用
Methyl 3-(bromomethyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of methyl 3-(bromomethyl)oxirane-2-carboxylate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The oxirane ring can also be opened by nucleophiles, resulting in the formation of β-hydroxy esters. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition state and lower the activation energy.
相似化合物的比较
Methyl 3-(bromomethyl)oxirane-2-carboxylate can be compared with other similar compounds such as:
Methyl 3-(chloromethyl)oxirane-2-carboxylate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and selectivity in chemical reactions.
Methyl 3-(iodomethyl)oxirane-2-carboxylate: Contains an iodine atom, which makes it more reactive due to the larger atomic size and lower bond dissociation energy.
Methyl 3-(hydroxymethyl)oxirane-2-carboxylate: Contains a hydroxyl group instead of a halogen, leading to different chemical properties and reactivity.
This compound is unique due to the presence of the bromomethyl group, which imparts specific reactivity and selectivity in various chemical reactions.
属性
CAS 编号 |
1378833-07-8 |
|---|---|
分子式 |
C5H7BrO3 |
分子量 |
195.01 g/mol |
IUPAC 名称 |
methyl 3-(bromomethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C5H7BrO3/c1-8-5(7)4-3(2-6)9-4/h3-4H,2H2,1H3 |
InChI 键 |
KSVXJXLLDXUNQD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(O1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13504124.png)
![(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13504128.png)
![Methyl 3-[(2-Hydroxyethyl)amino]propanoate](/img/structure/B13504136.png)

![3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13504160.png)
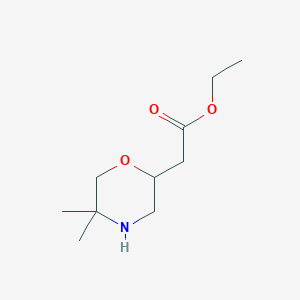

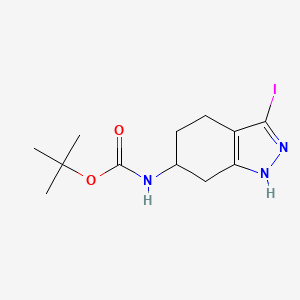
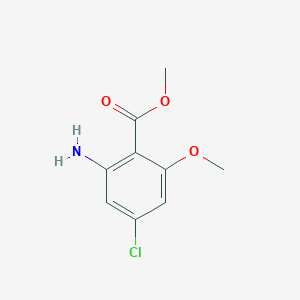
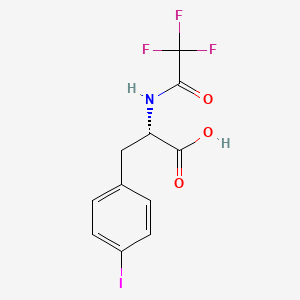
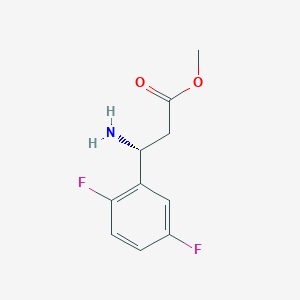
![tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13504199.png)
![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)
